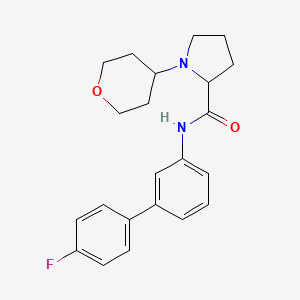![molecular formula C12H12ClN5O2 B6039678 4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6039678.png)
4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields. This compound is also known as CTK8E6124 and has a molecular formula of C13H12ClN5O.
Wirkmechanismus
The exact mechanism of action of 4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine is not fully understood. However, it has been suggested that the compound may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine can induce DNA damage and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. The compound has also been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine in lab experiments is its potent antitumor activity. However, the compound has limitations as well, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions that can be explored in the study of 4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine. These include:
1. Investigating the compound's potential applications in the treatment of other diseases, such as autoimmune diseases and infectious diseases.
2. Developing new synthetic methods for the compound that can improve its solubility and reduce its toxicity.
3. Studying the compound's mechanism of action in more detail to gain a better understanding of its antitumor activity.
4. Conducting preclinical studies to evaluate the compound's safety and efficacy in animal models.
5. Exploring the use of 4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine in combination with other anticancer drugs to improve treatment outcomes.
In conclusion, 4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine is a promising compound that has potential applications in the field of medicinal chemistry. Its potent antitumor activity and mechanism of action make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of 4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine involves the reaction between 4-chlorobenzoyl chloride and morpholine in the presence of triethylamine. The resulting intermediate is then reacted with sodium azide to form the final product.
Wissenschaftliche Forschungsanwendungen
The compound 4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
[4-chloro-2-(tetrazol-1-yl)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2/c13-9-1-2-10(11(7-9)18-8-14-15-16-18)12(19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBAAIPOJTZUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-fluorophenyl)ethanamine](/img/structure/B6039597.png)
![2-[1-benzyl-4-(3-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039606.png)

![methyl 5-benzyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6039623.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6039626.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039628.png)
![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B6039640.png)
![7-benzyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6039650.png)
![3-[({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)methyl]phenol](/img/structure/B6039665.png)
![2-mercapto-7-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6039673.png)


![N-(4-methoxybenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6039699.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B6039703.png)